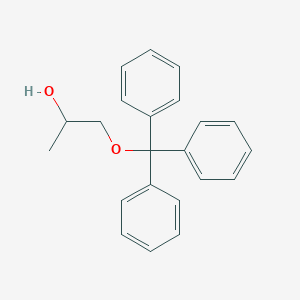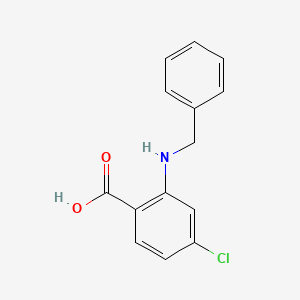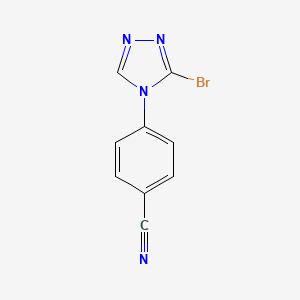![molecular formula C20H40N4O10 B14081625 1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid, 4,10-bis[2,3-dihydroxy-1-(hydroxymethyl)propyl]- CAS No. 2514736-58-2](/img/structure/B14081625.png)
1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid, 4,10-bis[2,3-dihydroxy-1-(hydroxymethyl)propyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid, 4,10-bis[2,3-dihydroxy-1-(hydroxymethyl)propyl]- is a macrocyclic compound known for its complexing abilities. It is a derivative of 1,4,7,10-tetraazacyclododecane, commonly referred to as cyclen, and is used in various scientific and industrial applications due to its ability to form stable complexes with metal ions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid, 4,10-bis[2,3-dihydroxy-1-(hydroxymethyl)propyl]- typically involves the cyclization of linear tetraamines followed by functionalization with acetic acid and dihydroxypropyl groups. The reaction conditions often include:
Cyclization: Conducted under high temperatures and in the presence of a base to facilitate the formation of the macrocyclic ring.
Functionalization: Involves the use of acetic anhydride and dihydroxypropyl derivatives under controlled pH conditions to ensure selective substitution.
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity. These methods often involve:
Batch Processing: Utilizing large reactors to carry out the cyclization and functionalization steps in a controlled environment.
Purification: Employing techniques such as crystallization, distillation, and chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid, 4,10-bis[2,3-dihydroxy-1-(hydroxymethyl)propyl]- undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions such as gadolinium, copper, and iron.
Substitution: Reacts with electrophiles to substitute the hydrogen atoms on the nitrogen atoms or hydroxyl groups.
Oxidation and Reduction: Can undergo redox reactions depending on the metal ions it is complexed with.
Common Reagents and Conditions
Complexation: Typically involves metal salts and is conducted in aqueous or organic solvents.
Substitution: Uses reagents like acyl chlorides, alkyl halides, and sulfonyl chlorides under basic or acidic conditions.
Oxidation and Reduction: Utilizes oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions include metal complexes, substituted derivatives, and oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid, 4,10-bis[2,3-dihydroxy-1-(hydroxymethyl)propyl]- is widely used in scientific research due to its versatile properties:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions.
Biology: Employed in the development of metal-based probes for imaging and diagnostic purposes.
Medicine: Utilized in the formulation of MRI contrast agents and radiopharmaceuticals for cancer therapy.
Industry: Applied in the production of catalysts and as a stabilizing agent in various chemical processes.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves:
Complexation with Metal Ions: The nitrogen and oxygen atoms in the macrocyclic ring coordinate with metal ions, forming stable complexes.
Molecular Targets and Pathways: These complexes can target specific biological molecules or pathways, such as enzymes or receptors, to exert their effects. For example, gadolinium complexes are used in MRI to enhance contrast by interacting with water molecules in tissues.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): A widely used chelating agent in medical imaging and therapy.
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid, mono-N-oxide: A derivative of DOTA with enhanced complexing properties.
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid, 4,10-bis(carboxymethyl): Another DOTA derivative used in similar applications.
Uniqueness
1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid, 4,10-bis[2,3-dihydroxy-1-(hydroxymethyl)propyl]- is unique due to its specific functional groups, which provide additional sites for complexation and substitution reactions. This enhances its versatility and effectiveness in various applications compared to other similar compounds.
Eigenschaften
CAS-Nummer |
2514736-58-2 |
|---|---|
Molekularformel |
C20H40N4O10 |
Molekulargewicht |
496.6 g/mol |
IUPAC-Name |
2-[7-(carboxymethyl)-4,10-bis(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
InChI |
InChI=1S/C20H40N4O10/c25-11-15(17(29)13-27)23-5-1-21(9-19(31)32)2-6-24(16(12-26)18(30)14-28)8-4-22(3-7-23)10-20(33)34/h15-18,25-30H,1-14H2,(H,31,32)(H,33,34) |
InChI-Schlüssel |
UZGVIPBQSKRZAA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN(CCN(CCN1CC(=O)O)C(CO)C(CO)O)CC(=O)O)C(CO)C(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


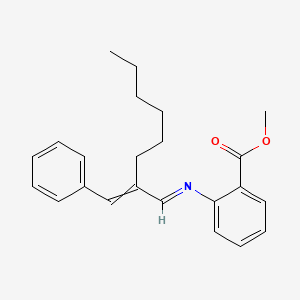
![6-(1,3-Benzodioxol-5-yl)-3-cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14081548.png)

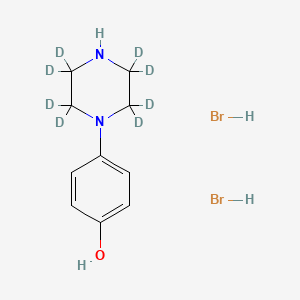
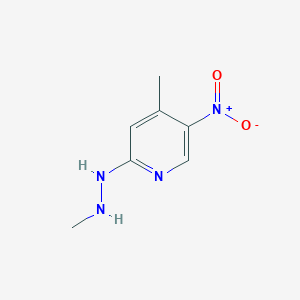
![4,10-bis(4-octylphenyl)-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B14081584.png)
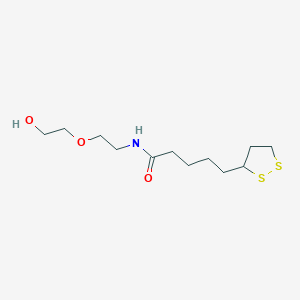

![[4-(3-Hydroxy-3-methyloct-1-enyl)-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate](/img/structure/B14081619.png)

![N-[4-(2-hydroxyethyl)phenyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B14081626.png)
